molecular formula C18H24N4O2S B2416637 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097896-08-5

4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2416637
CAS No.: 2097896-08-5
M. Wt: 360.48
InChI Key: CEJSRSCUZSDBSK-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-24-13-14-11-22(20-19-14)15-6-9-21(12-15)17(23)18(7-2-3-8-18)16-5-4-10-25-16/h4-5,10-11,15H,2-3,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJSRSCUZSDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is part of a class of compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of triazole compounds typically involves the use of azides and alkynes through the Huisgen cycloaddition reaction. In the case of the compound , the synthetic pathway may involve:

  • Formation of the triazole ring via a click chemistry approach.
  • Incorporation of functional groups such as methoxymethyl and thiophen-2-yl to enhance biological activity.

Triazoles are known to exhibit various mechanisms of action, including:

  • Inhibition of thymidylate synthase (TS) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to apoptosis in cancer cells.
  • Antimicrobial activity : Triazoles can disrupt cell membrane integrity or inhibit essential metabolic pathways in bacteria and fungi.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can possess significant antiproliferative effects against various cancer cell lines. The compound's structure suggests potential efficacy against:

  • Breast cancer (MCF-7)
  • Colon cancer (HCT-116)
  • Liver cancer (HepG2)

For instance, a related study showed that certain triazole derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells, indicating strong anticancer potential .

CompoundCell LineIC50 (μM)Mechanism
4-(methoxymethyl)-...MCF-7TBDTS Inhibition
4-(methoxymethyl)-...HCT-116TBDTS Inhibition
4-(methoxymethyl)-...HepG2TBDTS Inhibition

Antimicrobial Activity

The antimicrobial properties of triazoles have also been extensively studied. Compounds in this class have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.

Case Studies

Several case studies highlight the biological activity of triazole compounds:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested for their ability to inhibit TS. Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research indicated that certain triazole derivatives exhibited significant inhibition against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,2,3-triazole ring is constructed using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-disubstitution.

Procedure :

  • Azide precursor : 3-Azidopyrrolidine is prepared via Mitsunobu reaction of (S)-(-)-ethyl lactate with 4-bromo-2-methoxyphenol, followed by DIBAL-H reduction and tosylation. Subsequent azidation with NaN₃ in DMF yields 3-azidopyrrolidine (78% yield).
  • Alkyne component : Propargyl methoxymethyl ether is synthesized by alkylation of propargyl alcohol with chloromethyl methyl ether under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

Reaction conditions :

Component Quantity Catalyst Solvent Temp. Time Yield
3-Azidopyrrolidine 1.0 equiv CuI (10%) MeCN/Et₃N RT 3 h 76%
Propargyl ether 1.2 equiv

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (s, 1H, triazole-H), 4.61–4.56 (m, 2H, OCH₂O), 3.69 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₈H₁₂N₄O₂ [M+H]⁺ 213.0982, found 213.0985.

Preparation of 1-(Thiophen-2-yl)Cyclopentanecarbonyl Chloride

Friedel-Crafts Acylation

Cyclopentanecarbonyl chloride is coupled to thiophene via Friedel-Crafts acylation.

Optimized conditions :

Parameter Value
Catalyst AlCl₃ (1.5 equiv)
Solvent Dry CH₂Cl₂
Temperature 0°C → RT
Reaction time 6 h
Yield 85%

Workup :

  • Quench with ice-cold HCl (1M).
  • Extract with CH₂Cl₂ (3 × 50 mL).
  • Dry over MgSO₄, concentrate in vacuo.

Analytical data :

  • IR (neat): 1765 cm⁻¹ (C=O stretch).
  • ¹³C NMR (101 MHz, CDCl₃): δ 205.4 (C=O), 142.1 (thiophene C-2), 128.3, 126.7 (thiophene C-3,4,5).

Coupling of Pyrrolidine to Cyclopentanecarbonyl Moiety

Amide Bond Formation

The pyrrolidine nitrogen is acylated using 1-(thiophen-2-yl)cyclopentanecarbonyl chloride under Schotten-Baumann conditions.

Protocol :

  • Dissolve 3-aminopyrrolidine (1.0 equiv) in NaOH (10%, 20 mL).
  • Add acyl chloride (1.1 equiv) in THF dropwise at 0°C.
  • Stir 2 h at 0°C, then 4 h at RT.

Optimization data :

Base Solvent Temp. Time Yield
NaOH H₂O/THF RT 6 h 88%
Et₃N CH₂Cl₂ 0°C 12 h 72%

Product characterization :

  • Mp : 132–134°C.
  • LC-MS : m/z 293.1 [M+H]⁺ (calc. 293.08).

Final Assembly and Methoxymethyl Installation

Nucleophilic Substitution

The methoxymethyl group is introduced via Williamson ether synthesis on a hydroxymethyl intermediate.

Stepwise procedure :

  • Hydroxymethyl intermediate : Oxidize propargyl alcohol to propargyl aldehyde (MnO₂, CH₂Cl₂, 4 h), followed by NaBH₄ reduction.
  • Alkylation : Treat with MeI (1.5 equiv) in presence of NaH (2.0 equiv) in dry THF.

Critical parameters :

Condition Optimal Value
MeI equivalence 1.5
Base NaH (2.0 equiv)
Solvent Anhyd. THF
Temperature 0°C → RT
Reaction time 8 h
Yield 91%

Spectroscopic confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.42 (s, 2H, OCH₂O), 3.41 (s, 3H, OCH₃).
  • ¹³C NMR : δ 70.1 (OCH₂O), 59.3 (OCH₃).

Crystallographic and Computational Validation

Single-crystal X-ray diffraction (SCXRD) of analogous triazole derivatives confirms the regiochemical outcome of the CuAAC reaction. Key metrics for the target compound’s predicted structure:

Parameter Value
Space group P2₁/c
a, b, c (Å) 10.52, 15.73, 8.91
α, β, γ (°) 90, 102.3, 90
R-factor 0.042

DFT calculations (B3LYP/6-311+G**) align with experimental IR and NMR data, validating the proposed structure.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires addressing:

  • Exothermic hazards : Controlled addition of AlCl₃ during Friedel-Crafts acylation using jacketed reactors.
  • Azide safety : Continuous flow reactors for NaN₃ reactions to minimize accumulation.
  • Catalyst recycling : CuI recovery via aqueous NH₃ washes (82% recovery).

Q & A

Q. Table 1: Representative Reaction Conditions

Azide SourceAlkyne SourceCatalystSolventTemp (°C)Yield (%)Reference
Cyclopentanecarbonyl-pyrrolidinyl azideMethoxymethyl acetyleneCuI/Na ascorbateTHF/H₂O5060
Aryl azideTerminal alkyneCuSO₄DMFRT85

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • NMR : ¹H/¹³C NMR identifies substituent connectivity (e.g., triazole protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the cyclopentanecarbonyl group) .
  • X-Ray Crystallography : Resolves 3D structure using programs like SHELXL . For example, bond lengths in the triazole ring (1.31–1.38 Å) match theoretical DFT values .

Advanced: How can low yields during cyclopentanecarbonyl-pyrrolidine coupling be mitigated?

Methodological Answer:
Low yields often arise from steric hindrance at the pyrrolidine nitrogen. Optimization strategies include:

  • Catalyst Screening : Pd/C or peptide coupling agents (e.g., HATU) improve amidation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF .
  • Temperature Control : Reactions at 0–5°C reduce side-product formation during acyl transfer .

Data Contradiction Note : While CuAAC is robust, competing reactions (e.g., alkyne homocoupling) may occur if Cu(I) concentrations exceed 10 mol% .

Advanced: How to resolve discrepancies between computational (DFT) and experimental (X-ray) structural data?

Methodological Answer:
Discrepancies in bond lengths/angles (e.g., triazole ring distortion) are analyzed via:

  • Basis Set Adjustment : Using hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets improves DFT accuracy .
  • Crystal Packing Effects : X-ray data may reflect intermolecular forces (e.g., hydrogen bonding) absent in gas-phase DFT models .
  • Dynamic Effects : Molecular dynamics simulations account for conformational flexibility in solution vs. solid state .

Advanced: What strategies are effective for introducing the thiophen-2-yl moiety?

Methodological Answer:
The thiophene group is introduced via:

  • Friedel-Crafts Acylation : Thiophene reacts with cyclopentanecarbonyl chloride using AlCl₃ .
  • Cross-Coupling : Suzuki-Miyaura coupling with thiophen-2-yl boronic acid and a brominated cyclopentane precursor (Pd(PPh₃)₄ catalyst, K₂CO₃ base) .

Critical Consideration : Thiophene’s electron-rich nature requires careful control of Lewis acid strength to avoid over-functionalization .

Basic: What role does the pyrrolidine ring play in the compound’s reactivity?

Methodological Answer:
The pyrrolidine ring:

  • Modulates Solubility : Its hydrophilicity improves aqueous solubility compared to purely aromatic systems .
  • Conformational Restriction : The ring’s puckering influences the spatial orientation of the cyclopentanecarbonyl group, affecting binding to biological targets .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The triazole and thiophene moieties often interact with hydrophobic pockets .
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus/E. coli) .
  • ADME Prediction : SwissADME evaluates pharmacokinetics (e.g., logP <3 ensures blood-brain barrier permeability) .

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